5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate

Description

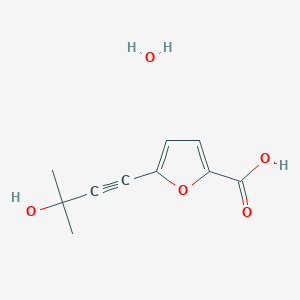

5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate is a substituted 2-furoic acid derivative characterized by a hydroxylated alkyne side chain at the 5-position of the furan ring. Its molecular formula is C₁₀H₁₀O₄·H₂O (anhydrous: C₁₀H₁₀O₄), with a molecular weight of 212.19 g/mol (including hydration) . The compound exists as a solid at room temperature and is commercially available with a purity of ≥95% . Key identifiers include CAS RN 1609400-90-9 (hydrated form) and 1177362-04-7 (anhydrous or alternative supplier-specific form) . Its structure features a fused hydroxyl-methyl-butyne group, which confers unique solubility and reactivity compared to simpler 2-furoic acid derivatives.

The hydrate form enhances aqueous solubility due to hydrogen bonding interactions, making it suitable for applications in pharmaceutical and materials science research. Its stereochemistry is achiral, and it exhibits moderate lipophilicity (LogP = 0.58) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.H2O/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12;/h3-4,13H,1-2H3,(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDJYYNFWWYIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(O1)C(=O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-90-9 | |

| Record name | 2-Furancarboxylic acid, 5-(3-hydroxy-3-methyl-1-butyn-1-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate typically involves the reaction of furoic acid derivatives with appropriate alkynes under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the alkyne could yield an alkene or alkane.

Scientific Research Applications

The compound 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate , identified by its CAS number 1609400-90-9 , has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, focusing on scientific research, including medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a bioactive agent. Research indicates that derivatives of furoic acids can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound may enhance these activities:

- Antioxidant Activity : Studies have suggested that compounds with furan rings can act as antioxidants, protecting cells from oxidative stress.

- Antimicrobial Properties : The compound's unique structure may contribute to inhibitory effects against various pathogens.

Material Science

In material science, the compound's ability to participate in polymerization reactions makes it valuable for developing new materials:

- Polymer Synthesis : The furan group can undergo Diels-Alder reactions, making it suitable for synthesizing biopolymers that are biodegradable and environmentally friendly.

- Nanocomposites : Research into nanocomposite materials has explored using such compounds to enhance mechanical properties when integrated with nanoparticles.

Agricultural Chemistry

In agricultural chemistry, the compound may serve as a precursor for developing agrochemicals:

- Pesticides and Herbicides : The structural features of this compound can be modified to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various furoic acid derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in synthesizing biodegradable polymers. The study demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability compared to traditional petroleum-based plastics.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate involves its interaction with specific molecular targets. The hydroxy and alkyne groups allow it to form covalent bonds with enzymes or receptors, potentially inhibiting their activity. The furoic acid moiety may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Reactivity and Stability

- 5-Formyl-2-furoic acid undergoes deformylation in acidic or polar solvents (e.g., DMAc/LiCl) via a hydrate intermediate, releasing formic acid . In contrast, This compound shows greater stability due to its hydroxyl-alkyne side chain, which resists acid-catalyzed degradation .

- 5-(2-Phenyleth-1-ynyl)-2-furoic acid exhibits thermal stability (mp > 200°C) owing to its rigid aromatic substituent, whereas the hydroxy-methyl-butyne analog decomposes at lower temperatures .

Solubility and Release Profiles

- 5-(3-Nitrophenyl)-2-furoic acid (NFA) demonstrates slower release kinetics from hydrogel beads compared to fluorescein derivatives, attributed to hydrophobic nitro group interactions . The hydroxy-methyl-butyne analog’s hydrate form may exhibit faster aqueous release due to enhanced solubility .

- 5-[(Dimethylamino)methyl]-2-furoic acid hydrate shows pH-dependent solubility, whereas the hydroxy-methyl-butyne derivative maintains consistent solubility across neutral to weakly acidic conditions .

Biological Activity

4-{[(2-Methylbenzyl)oxy]methyl}piperidine, also known as 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride, is a piperidine derivative that has garnered attention for its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-{[(2-Methylbenzyl)oxy]methyl}piperidine is C14H22ClNO, with a molecular weight of approximately 251.79 g/mol. The compound features a piperidine ring substituted with a 2-methylbenzyl group via an oxy-methyl linkage, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may modulate the activity of these targets, which can influence various physiological processes:

- Neurotransmitter Interaction : Similar piperidine derivatives have been shown to interact with acetylcholine receptors, potentially inhibiting acetylcholinesterase (AChE) activity, which is crucial in neurotransmission and has implications for neurodegenerative diseases like Alzheimer's disease.

- Receptor Modulation : The compound's structural modifications allow it to bind to serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Antiproliferative Effects

Recent studies indicate that piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : Compounds similar to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, suggesting potential as anticancer agents.

Neuropharmacological Effects

The interaction with serotonin and dopamine receptors has been documented, indicating potential applications in treating psychiatric disorders. Modifications to the piperidine structure can enhance binding affinity to these receptors.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-((2-Methoxybenzyl)oxy)piperidine hydrochloride | Methoxy group instead of methyl group | Moderate AChE inhibition |

| 4-((2-Ethylbenzyl)oxy)piperidine hydrochloride | Ethyl group on benzyl | Enhanced neuropharmacological effects |

| 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride | Chlorine substituent | Increased antiproliferative activity |

This table illustrates how variations in substituents on the piperidine ring can significantly alter biological activity, highlighting the importance of structural modifications in drug design.

Study on Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested on various human cancer cell lines, showing a dose-dependent response with IC50 values ranging from 10 µM to 30 µM. These findings suggest further exploration into its mechanism could lead to novel therapeutic strategies against cancer.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Acute toxicity studies reveal that the compound has a median lethal dose (LD50) of approximately 2,700 mg/kg in rats when administered orally. Symptoms observed at lethal doses include tremors and weight loss.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Hydroxy-3-methyl-1-butyn-1-yl)-2-furoic acid hydrate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling reactions between 2-furoic acid derivatives and propargyl alcohols. For example, a base such as sodium hydride (NaH) in tetrahydrofuran (THF) can facilitate deprotonation and nucleophilic attack, as seen in analogous benzofuran syntheses . Yield optimization may require temperature control (0–25°C), inert atmospheres, and protecting groups for the hydroxyl and carboxylic acid moieties. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrate form .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the hydroxy-methylbutynyl group (δ ~1.5 ppm for CH₃, δ ~3.5 ppm for OH) and the furoic acid backbone (δ ~7–8 ppm for furan protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the hydrate’s molecular formula.

- X-ray Crystallography : Resolves the hydrate’s crystal structure, including hydrogen-bonding networks between water and the carboxylic acid group .

Q. How does the hydrate form influence stability, and what storage conditions are recommended?

- Methodological Answer : The hydrate’s stability depends on humidity and temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify dehydration temperatures. Store under nitrogen at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Monitor degradation via HPLC with UV detection at λ = 210–260 nm .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the hydroxy-methylbutynyl group addition to the furoic acid backbone?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., density functional theory, DFT) can model transition states to identify favorable attack sites. Experimentally, isotopic labeling (e.g., deuterated solvents) and kinetic studies under varying conditions (e.g., solvent polarity, catalysts) reveal mechanistic pathways .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

- Methodological Answer : Molecular dynamics (MD) simulations and COMSOL Multiphysics-based models can predict reactivity by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, the alkyne moiety’s electrophilicity may drive [2+2] or [3+2] cycloadditions. Validate predictions with small-scale exploratory reactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Re-evaluate experimental design variables:

- Hydrate vs. Anhydrous Form : Ensure the correct form is used; hydrate water may block active sites.

- Assay Conditions : Adjust pH, ionic strength, and co-solvents to mimic physiological environments.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., ’s fluorinated phenyl derivatives) to isolate functional group contributions .

Q. What strategies are recommended for designing high-throughput screening assays to study its pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sensitivity to furoic acid derivatives (e.g., cyclooxygenases, cytochrome P450).

- Assay Format : Use fluorescence-based or calorimetric (ITC) assays to quantify binding affinity.

- Control Experiments : Include positive controls (e.g., aspirin for COX inhibition) and validate results with orthogonal methods (e.g., SPR vs. MST) .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with databases like PubChem () but validate via independent experiments.

- Theoretical Frameworks : Link studies to reaction mechanisms (e.g., [3,3]-sigmatropic rearrangements in ) or pharmacokinetic models .

- Ethical Reporting : Disclose hydrate/anhydrous form discrepancies and solvent effects to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.